molecular formula C8H10N2O B1461177 6-Cyclobutylpyrimidin-4-ol CAS No. 1423024-50-3

6-Cyclobutylpyrimidin-4-ol

Cat. No. B1461177
CAS RN: 1423024-50-3
M. Wt: 150.18 g/mol
InChI Key: HRFKBSKWXGWARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclobutylpyrimidin-4-ol is a chemical compound with the CAS Number: 1423024-50-3 . It has a molecular weight of 150.18 and its IUPAC name is 6-cyclobutyl-4-pyrimidinol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 6-Cyclobutylpyrimidin-4-ol is 1S/C8H10N2O/c11-8-4-7 (9-5-10-8)6-2-1-3-6/h4-6H,1-3H2, (H,9,10,11) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Cyclobutylpyrimidin-4-ol is a solid compound . It has a molecular weight of 150.18 .

Relevant Papers While the search results did not yield any papers specifically related to 6-Cyclobutylpyrimidin-4-ol, there are papers discussing the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . These might provide useful context or background information.

Scientific Research Applications

1. DNA Photolyase Studies

  • 6-Cyclobutylpyrimidin-4-ol derivatives, specifically cyclobutylpyrimidine dimers (CPDs), are crucial in understanding the repair mechanisms of DNA photolyase. Studies using fluorescent adenine analogues like 6MAP and 2-aminopurine have provided insights into how DNA photolyase recognizes and binds its substrate for direct repair upon absorption of visible light. This research contributes to a deeper understanding of the structural disruption around CPDs when bound by photolyase, aiding in the exploration of DNA stability and repair mechanisms (Yang, Matsika, & Stanley, 2007).

2. Laser Photochemistry of DNA

  • Investigations into the formation of cyclobutylpyrimidine dimers in DNA have been conducted using high-intensity laser radiation. These studies reveal insights into the two-photon absorption by DNA and the generation of CPDs, enhancing our understanding of DNA damage under various light intensities and the potential mechanisms of DNA strand breaks (Hefetz et al., 1990).

3. Nucleoside Activation and Functionalization

  • Research on osmium-promoted sigma-bond activation reactions in nucleosides, including derivatives of 6-phenylpurine and 4-phenylpyrimidine, has expanded the understanding of how to selectively activate various bonds in nucleobases. This contributes to the development of novel methodologies for the orthogonal functionalization of oligonucleotides, offering potential applications in bioorganic chemistry and drug development (Valencia et al., 2020).

4. Antimicrobial and Antiviral Research

  • Several studies have been conducted on derivatives of 6-Cyclobutylpyrimidin-4-ol to evaluate their antimicrobial and antiviral properties. For instance, certain derivatives have shown inhibitory effects on the replication of herpes viruses, retroviruses, and Mycobacterium tuberculosis, suggesting their potential as antiviral and anti-tubercular agents (Holý et al., 2002); (Erkin et al., 2021).

5. Plant Growth Stimulation

  • In agricultural research, certain derivatives of 6-methylpyrimidine-4-ol, including those with pyrazole, 1,2,4-triazole, and pyridazine moieties, have shown promising results as plant growth stimulants. This opens avenues for their use in enhancing agricultural productivity (Yengoyan et al., 2020).

properties

IUPAC Name

4-cyclobutyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)6-2-1-3-6/h4-6H,1-3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFKBSKWXGWARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclobutylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyclobutylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Cyclobutylpyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-Cyclobutylpyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
6-Cyclobutylpyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
6-Cyclobutylpyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
6-Cyclobutylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.